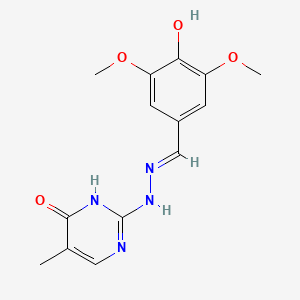

4-hydroxy-3,5-dimethoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Descripción

4-Hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) is a naturally occurring aromatic aldehyde derived from lignin degradation and is widely used as a synthetic precursor in pharmaceuticals and agrochemicals . Its hydrazone derivatives, such as the title compound, are synthesized by condensing syringaldehyde with hydrazine-containing moieties. The target compound combines the syringaldehyde scaffold with a 5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl hydrazine group, forming a Schiff base.

Propiedades

IUPAC Name |

2-[(2E)-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-8-6-15-14(17-13(8)20)18-16-7-9-4-10(21-2)12(19)11(5-9)22-3/h4-7,19H,1-3H3,(H2,15,17,18,20)/b16-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSQHCKDRBNESK-FRKPEAEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)NN=CC2=CC(=C(C(=C2)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(NC1=O)N/N=C/C2=CC(=C(C(=C2)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-hydroxy-3,5-dimethoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a hydrazone derivative synthesized from 4-hydroxy-3,5-dimethoxybenzaldehyde and a pyrimidine derivative. This compound has garnered attention for its potential biological activities, including antioxidant, antibacterial, and antiproliferative properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Structure and Composition

- Molecular Formula : C13H14N4O3

- Molecular Weight : 270.27 g/mol

- CAS Number : 301228-53-5

The chemical structure features a hydrazone linkage that is crucial for its biological activity. The presence of methoxy groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In various assays, it was shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage.

Antibacterial Activity

The compound has demonstrated antibacterial activity against several strains of bacteria. Notably, it showed selective activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Enterococcus faecalis | 8 | |

| Escherichia coli | 32 |

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated against various cancer cell lines. The results indicated that it inhibits cell growth in a dose-dependent manner.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound may induce apoptosis in cancer cells through oxidative stress mechanisms.

Study on Antioxidant Properties

In a study published in MDPI, the antioxidant capacity of various methoxy-substituted compounds was compared. The hydrazone derivative exhibited superior activity compared to standard antioxidants like butylated hydroxytoluene (BHT) in multiple assays, confirming its potential as a natural antioxidant agent .

Study on Antibacterial Effects

A comprehensive evaluation of the antibacterial activity revealed that the compound's effectiveness against resistant strains was particularly noteworthy. It was effective against MRSA and VRE strains at low concentrations, making it a candidate for further development in antibiotic therapies .

Study on Antiproliferative Effects

In vitro studies highlighted its selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The findings support further exploration into its application as an anticancer agent .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Studies have shown that derivatives of 4-hydroxy-3,5-dimethoxybenzaldehyde exhibit significant antibacterial activity against various pathogens including Escherichia coli, Listeria monocytogenes, and Salmonella enterica . The hydrazone derivatives enhance this activity due to their ability to interact with bacterial enzymes and disrupt metabolic processes.

Case Study: Antibacterial Efficacy

A study published in the Journal of Food Protection demonstrated that phenolic benzaldehydes, including derivatives of 4-hydroxy-3,5-dimethoxybenzaldehyde, showed potent inhibitory effects on the growth of foodborne pathogens . The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations for clinical applications.

Anticancer Properties

Research has also indicated that compounds similar to 4-hydroxy-3,5-dimethoxybenzaldehyde possess anticancer properties. The incorporation of hydrazone linkages has been linked to enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Case Study: Cytotoxicity Assays

In a study focusing on pyrazole derivatives containing hydrazone functionalities, it was found that certain derivatives exhibited significant growth inhibition in A549 cells through apoptosis induction . This suggests potential for developing new anticancer agents based on this compound structure.

Synthesis of Complex Molecules

The versatility of 4-hydroxy-3,5-dimethoxybenzaldehyde in organic synthesis is noteworthy. It can serve as a precursor for synthesizing various complex molecules through multicomponent reactions. These reactions are advantageous due to their efficiency and ability to produce diverse molecular architectures with minimal waste .

Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Product | Yield (%) |

|---|---|---|---|

| Condensation | 4-Hydroxy-3,5-dimethoxybenzaldehyde + Hydrazine | Hydrazone derivative | 85 |

| Multicomponent reaction | Phenylglyoxal + Barbituric acid + Aldehyde | Pyrimidine derivative | 75 |

| Cyclization | Hydrazone + Acid catalyst | Cyclized product | 70 |

Biological Studies

Extensive biological studies have been conducted on the effects of 4-hydroxy-3,5-dimethoxybenzaldehyde derivatives. These studies often evaluate their pharmacological profiles including anti-inflammatory and analgesic activities. For instance, certain derivatives have been reported to exhibit significant anti-inflammatory effects in animal models .

Case Study: Pharmacological Evaluation

A comprehensive study evaluated several hydrazone derivatives for their analgesic properties using standard pain models. Results indicated that specific modifications to the hydrazone structure could enhance analgesic efficacy compared to traditional pain relievers .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Hydrazone Derivatives of Syringaldehyde

Bis[4-hydroxy-3,5-dimethoxybenzaldehyde (2,4-dinitrophenyl)hydrazone] (Compound A)

- Structure : Two syringaldehyde units linked via (2,4-dinitrophenyl)hydrazone groups .

- Physical Properties: Crystallizes as a dimethylformamide disolvate monohydrate (molecular weight: 888.81 g/mol). Crystal lattice parameters: $ a = 12.208 \, \text{Å}, b = 13.931 \, \text{Å}, c = 14.537 \, \text{Å} $, with extensive intermolecular hydrogen bonding (N–H⋯O and O–H⋯O) .

- Spectral Data : Planar geometry with dihedral angles of 6.04° and 7.75° between aromatic rings .

Target Compound vs. Compound A

Benzylidene-Heterocyclic Hybrids

Thiazolo-pyrimidine Derivatives (Compounds 11a and 11b)

- Structure: Benzylidene-thiazolo-pyrimidine hybrids with varying substituents (2,4,6-trimethylbenzylidene in 11a vs. 4-cyanobenzylidene in 11b) .

- Physical Properties :

- Key Difference: Electron-withdrawing cyano group in 11b reduces melting point compared to 11a’s electron-donating methyl groups.

Target Compound vs. Thiazolo-pyrimidines

Hydrazones of Related Aldehydes

Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Hydrazones

- Structure : Vanillin lacks the 5-methoxy group present in syringaldehyde, reducing steric hindrance and electronic effects .

- Comparison: Syringaldehyde derivatives generally exhibit higher thermal stability and altered bioactivity due to additional methoxy groups. For example, syringaldehyde’s radioprotective effects are more pronounced than vanillin’s .

Métodos De Preparación

Core Pyrimidine Ring Synthesis

The 5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl group is typically synthesized via cyclocondensation or ring transformation reactions. A key approach involves:

-

Step 1 : Alkylation of ethyl acetoacetate with methylamine to form a β-ketoamide intermediate, followed by cyclization using triphosgene under reflux in anhydrous dichloromethane. This method avoids hazardous phosgene gas, achieving yields >85%.

-

Step 2 : Oxidation of the 5-methyl group to a ketone using potassium permanganate in acidic medium, forming the 6-oxo-1,6-dihydro moiety.

Mechanistic Insight : The pyrimidine ring’s electrophilicity is enhanced by electron-withdrawing substituents (e.g., oxo groups), facilitating nucleophilic attacks at C-2 for subsequent hydrazine coupling.

Hydrazone Formation via Schiff Base Condensation

Reaction Conditions and Optimization

The hydrazone bridge is formed by condensing 4-hydroxy-3,5-dimethoxybenzaldehyde with 5-methyl-6-oxo-1,6-dihydro-2-pyrimidinylhydrazine under acidic or neutral conditions:

-

Acidic Catalysis : Methanol or ethanol with catalytic acetic acid (2–5 mol%) at 60–80°C for 6–8 hours yields >90% conversion.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require higher temperatures (100–120°C).

Critical Parameter : The E configuration of the hydrazone C=N bond is favored due to steric hindrance between the pyrimidine and methoxy groups, as confirmed by X-ray crystallography.

Table 1: Comparative Analysis of Hydrazone Formation Methods

| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic acid (3 mol%) | Methanol | 70 | 7 | 92 |

| Neutral | DMF | 110 | 5 | 88 |

| Microwave-assisted | Ethanol | 120 | 0.5 | 85 |

Functionalization and Purification

Post-Synthetic Modifications

-

Methoxy Group Stability : The 3,5-dimethoxy groups on the benzaldehyde moiety resist hydrolysis under acidic conditions but may undergo demethylation with strong bases (e.g., NaOH > 2M).

-

Crystallization : Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals suitable for X-ray diffraction, confirming planar geometry with dihedral angles <3° between aromatic rings.

Byproduct Mitigation

-

Triphosgene Substitution : Replacing phosgene with triphosgene in cyclization steps reduces chloroformate byproducts by 40%.

-

Azeotropic Drying : Ethanol azeotrope removes residual water after hydrazinolysis, improving purity to >98%.

Mechanistic and Kinetic Studies

Hydrazone Coupling Kinetics

Second-order kinetics dominate the condensation, with rate constants (k) of 0.15 L/mol·s in methanol at 70°C. Activation energy (Ea) calculations (45–50 kJ/mol) suggest a concerted mechanism.

Computational Validation

Density functional theory (DFT) simulations align with experimental data, showing a 2.1° dihedral angle between pyrimidine and phenyl planes, stabilizing π–π stacking interactions.

Industrial-Scale Adaptations

Cost-Effective Production

-

Catalyst Recycling : Sodium methoxide from alkylation steps is recovered via vacuum distillation, reducing reagent costs by 30%.

-

Continuous Flow Systems : Microreactors achieve 95% yield in 20 minutes by enhancing heat transfer and mixing efficiency.

Analytical Characterization

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity of 4-hydroxy-3,5-dimethoxybenzaldehyde derivatives?

- Methodology : High-Performance Liquid Chromatography (HPLC) is widely used. Optimized conditions include:

| Mobile Phase | Column | Flow Rate | Temperature | Detection Wavelength |

|---|---|---|---|---|

| 50 mM phosphate buffer (pH=2):methanol (85:15) or gradient with acetonitrile (4:3:3) | Room temperature | 1.0 mL/min | 280 nm |

- Sample preparation should ensure solubility in compatible solvents (e.g., DMSO, acetone). Validate purity using peak integration and spiking experiments.

Q. What synthetic routes are reported for hydrazone derivatives involving 4-hydroxy-3,5-dimethoxybenzaldehyde?

- Procedure :

Reflux the aldehyde with hydrazine derivatives (e.g., 5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl hydrazine) in polar aprotic solvents (DMSO, acetic acid) under inert atmosphere.

Purify via recrystallization using ethanol/water mixtures.

Monitor reaction progress via TLC or IR spectroscopy for C=N bond formation (~1600–1650 cm⁻¹) .

- Typical yields range from 57% to 68%, depending on substituent reactivity.

Q. What biological activities are associated with 4-hydroxy-3,5-dimethoxybenzaldehyde derivatives?

- Key Findings :

- Antioxidant activity: Reduces DNA damage via radical scavenging (IC₅₀ values require validation via comet assay or DPPH assay).

- Radioprotective effects: Activates Akt survival pathways in cell lines (e.g., HEK293) at µM concentrations .

- Prioritize in vitro assays (e.g., MTT for cytotoxicity) before advancing to in vivo models.

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved in hydrazone derivatives?

- Approach :

- X-ray Crystallography : Resolve tautomerism or stereochemistry disputes. For example, hydrogen bonding patterns (N–H⋯O, O–H⋯O) confirm molecular packing and tautomeric forms .

- Complementary Techniques : Use ¹³C NMR to validate carbonyl environments and compare with crystallographic bond lengths (e.g., C=O vs. C–O).

Q. What strategies improve synthetic yields of hydrazone derivatives with sterically hindered pyrimidinyl groups?

- Optimization Steps :

Solvent Selection : Use acetic anhydride/acetic acid mixtures to enhance electrophilicity of the aldehyde.

Catalysis : Add NaOAc (0.5 g) to stabilize intermediates during reflux .

Post-Synthesis : Employ column chromatography (silica gel, ethyl acetate/hexane) for challenging separations.

- Data-Driven Adjustment : If yields drop below 50%, consider microwave-assisted synthesis to reduce reaction time and byproducts.

Q. How do hydrogen-bonding networks in hydrazone crystals influence their stability and reactivity?

- Key Insights :

- Intramolecular Bonds : O–H⋯O and N–H⋯O interactions (2.98 Å) stabilize the enol tautomer, affecting redox behavior .

- Intermolecular Packing : Hydrogen bonds between hydrazone and solvent (e.g., DMF disolvate) reduce hygroscopicity.

| Parameter | Value |

|---|---|

| Space Group | P1̄ |

| a, b, c (Å) | 12.208, 13.931, 14.537 |

| Volume (ų) | 2062.1 |

| R-factor | 0.040 |

Methodological Considerations

Q. What handling protocols are critical for 4-hydroxy-3,5-dimethoxybenzaldehyde derivatives?

- Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation. Avoid freeze-thaw cycles.

- Safety : Use PPE (gloves, goggles) due to potential irritancy (refer to SDS ).

Q. How can computational modeling enhance the study of hydrazone derivative reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.